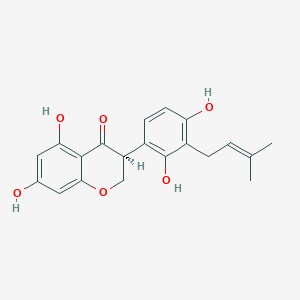
(S)-Licoisoflavone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-Licoisoflavone A is a naturally occurring isoflavonoid compound found in licorice roots. It is known for its various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The compound has garnered significant interest in the scientific community due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Licoisoflavone A typically involves several steps, including the formation of the isoflavone core structure and subsequent functionalization. One common synthetic route starts with the cyclization of a chalcone intermediate, followed by oxidation and methylation reactions. The reaction conditions often involve the use of catalysts such as palladium or copper and solvents like ethanol or methanol.
Industrial Production Methods
Industrial production of this compound may involve the extraction of the compound from licorice roots using solvents like ethanol or methanol. The extracted compound is then purified using techniques such as column chromatography or recrystallization. Advances in biotechnology have also led to the development of microbial fermentation methods for the production of this compound.
Chemical Reactions Analysis
Types of Reactions
(S)-Licoisoflavone A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are commonly employed.
Major Products
The major products formed from these reactions include oxidized derivatives, dihydro derivatives, and various substituted isoflavones.
Scientific Research Applications
(S)-Licoisoflavone A has a wide range of scientific research applications, including:
Chemistry: The compound is used as a starting material for the synthesis of various bioactive molecules.
Biology: It is studied for its effects on cellular processes, including apoptosis and cell cycle regulation.
Medicine: this compound is investigated for its potential therapeutic effects in treating diseases such as cancer, inflammation, and oxidative stress-related disorders.
Industry: The compound is used in the development of natural health products and dietary supplements.
Mechanism of Action
The mechanism of action of (S)-Licoisoflavone A involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating signaling pathways such as the NF-κB pathway, which is involved in inflammation and immune responses. It also interacts with enzymes like cyclooxygenase and lipoxygenase, inhibiting their activity and reducing the production of pro-inflammatory mediators.
Comparison with Similar Compounds
Similar Compounds
Genistein: Another isoflavonoid with similar anti-inflammatory and anticancer properties.
Daidzein: An isoflavonoid known for its antioxidant and estrogenic activities.
Biochanin A: An isoflavonoid with potential anticancer and anti-inflammatory effects.
Uniqueness
(S)-Licoisoflavone A is unique due to its specific molecular structure, which allows it to interact with a distinct set of molecular targets. Its combination of anti-inflammatory, antioxidant, and anticancer properties makes it a promising candidate for therapeutic applications.
Properties
Molecular Formula |
C20H20O6 |
|---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
(3S)-3-[2,4-dihydroxy-3-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-2,3-dihydrochromen-4-one |
InChI |
InChI=1S/C20H20O6/c1-10(2)3-4-13-15(22)6-5-12(19(13)24)14-9-26-17-8-11(21)7-16(23)18(17)20(14)25/h3,5-8,14,21-24H,4,9H2,1-2H3/t14-/m1/s1 |
InChI Key |
BAEYWOSUJSUYFI-CQSZACIVSA-N |
Isomeric SMILES |
CC(=CCC1=C(C=CC(=C1O)[C@H]2COC3=CC(=CC(=C3C2=O)O)O)O)C |
Canonical SMILES |
CC(=CCC1=C(C=CC(=C1O)C2COC3=CC(=CC(=C3C2=O)O)O)O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


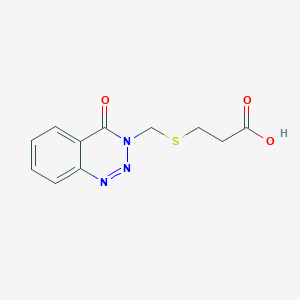
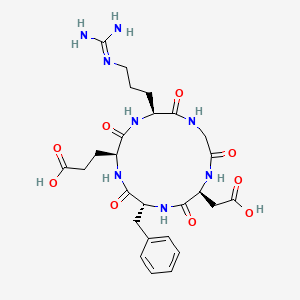

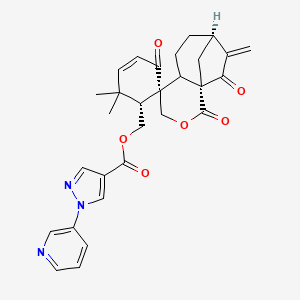
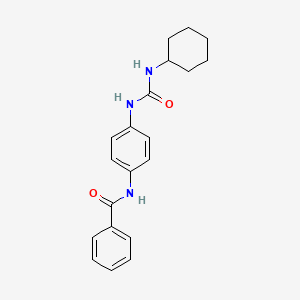
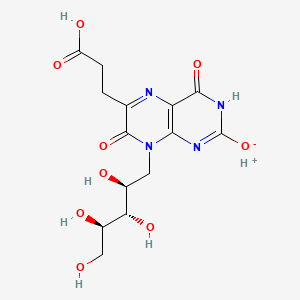
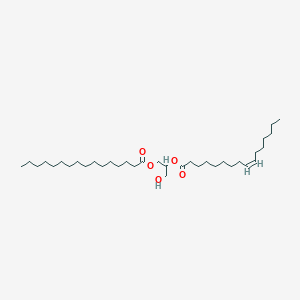

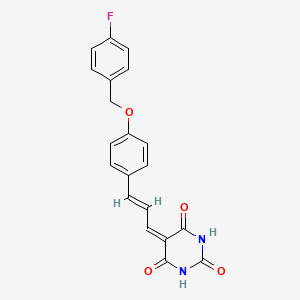

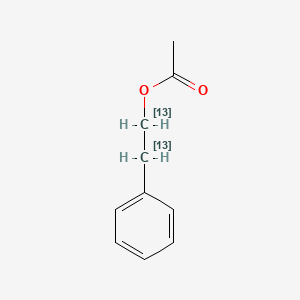
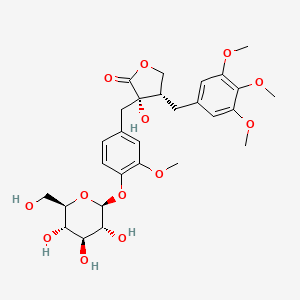

![5-[2-[3-[[(2R)-4-[[[(2R,3R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethylsulfanyl]-3-hydroxy-3-methyl-5-oxopentanoic acid](/img/structure/B12379740.png)
